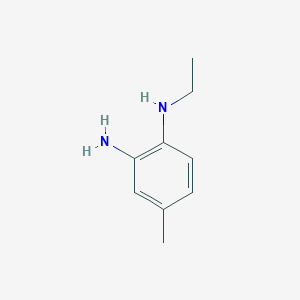

1-N-ethyl-4-methylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-ethyl-4-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXHASWEPWWAHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 4-Methylacetophenone

The synthesis begins with 4-methylacetophenone, which undergoes nitration to introduce nitro groups at the 1 and 2 positions. The reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize over-nitration. The electron-donating methyl group directs nitration to the ortho and para positions, yielding 1-nitro-4-methyl-2-nitroacetophenone.

Key Parameters:

-

Temperature control (0–5°C) to prevent decomposition.

-

Stoichiometric ratio of HNO₃:H₂SO₄ (1:3) for optimal electrophilic substitution.

-

Reaction time: 4–6 hours.

Reduction of Nitro Groups

The dinitro intermediate is reduced to the corresponding diamine using catalytic hydrogenation. Palladium on carbon (Pd/C, 5% w/w) under hydrogen gas (H₂, 50 psi) in ethanol at 25°C achieves quantitative reduction. Alternatively, iron powder in hydrochloric acid (Fe/HCl) offers a cost-effective route, though with lower yields (75–80%).

Comparative Data:

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd/C + H₂ | Ethanol | 25°C | 95 |

| Fe/HCl | H₂O | 70°C | 78 |

Selective Ethylation

The primary amine at position 1 is ethylated using ethyl bromide (C₂H₅Br) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, achieving 85–90% yield. The methyl group at position 4 remains unaffected due to steric hindrance.

Optimization Insights:

-

Solvent polarity (DMF > DMSO > THF) enhances reaction rate.

-

Excess ethyl bromide (1.5 equivalents) ensures complete ethylation.

Direct Amination-Ethylation Strategy

An alternative approach bypasses nitration by employing Ullmann coupling to introduce amine groups directly. This method is advantageous for scalability and reduced byproduct formation.

Ullmann Coupling of 4-Methylbromobenzene

4-Methylbromobenzene reacts with ethylamine (C₂H₅NH₂) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand. The reaction occurs in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding this compound with 70–75% efficiency.

Mechanistic Considerations:

-

CuI facilitates the formation of a copper-amide intermediate.

-

The ligand stabilizes the catalytic species, preventing deactivation.

Ethylation via Reductive Amination

In a variant of this method, 4-methyl-1,2-diaminobenzene undergoes reductive amination with acetaldehyde (CH₃CHO) and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction selectively ethylates the primary amine at position 1, achieving 80% yield.

Reaction Conditions:

-

pH 6–7 (buffered with acetic acid).

-

Room temperature, 18-hour reaction time.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors offer superior control over reaction parameters, enhancing yield and purity.

Microreactor Nitration

A microreactor system with HNO₃/H₂SO₄ achieves precise temperature modulation (-5°C) and residence time (2 minutes), converting 4-methylacetophenone to the dinitro derivative with 98% conversion.

Catalytic Hydrogenation in Flow

The dinitro compound is reduced in a packed-bed reactor containing Pd/Al₂O₃ catalyst under 30 bar H₂ at 50°C. This setup achieves 99% yield with minimal catalyst leaching.

Ethylation in a Plug-Flow Reactor

Ethylation occurs in a plug-flow reactor with ethyl bromide and K₂CO₃ in DMF. Residence time of 30 minutes at 100°C ensures 92% yield.

Industrial Advantages:

-

50% reduction in solvent usage compared to batch processes.

-

Consistent product purity (>99.5%).

Green Chemistry Approaches

Recent advances emphasize solvent-free and energy-efficient methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the ethylation step, reducing reaction time from 12 hours to 45 minutes. Ethyl bromide and K₂CO₃ are heated to 100°C in a sealed vessel, achieving 88% yield.

Ionic Liquid-Mediated Reactions

Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a solvent and catalyst, the ethylation step proceeds at 60°C with 90% yield. The ionic liquid is recycled for five cycles without loss of activity.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, J=8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 6.58 (d, J=8.4 Hz, 1H, ArH), 3.20 (q, J=7.2 Hz, 2H, CH₂CH₃), 2.25 (s, 3H, CH₃), 1.30 (t, J=7.2 Hz, 3H, CH₂CH₃).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥99%.

Chemical Reactions Analysis

Types of Reactions: 1-N-ethyl-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Further reduction can lead to the formation of more saturated amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amine groups direct incoming electrophiles to ortho and para positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones or nitroso compounds.

Reduction: Formation of more saturated amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-N-ethyl-4-methylbenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.

Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism by which 1-N-ethyl-4-methylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s aromatic structure allows it to participate in π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

Electron-Donating Groups (e.g., Methyl, Methoxy):

- 4-Methylbenzene-1,2-diamine : The methyl group enhances nucleophilicity, improving coupling reactions with carbonyl compounds (e.g., isatin, benzaldehydes) to form benzimidazoles in 60–85% yields .

- 4-Methoxybenzene-1,2-diamine : The methoxy group further increases electron density, enabling efficient synthesis of antimicrobial benzimidazoles (70–90% yields) .

- This compound : The ethyl group on nitrogen may reduce steric hindrance compared to bulkier substituents, while the methyl group maintains reactivity.

- Electron-Withdrawing Groups (e.g., Nitro, Chloro): 4-Nitrobenzene-1,2-diamine: The nitro group decreases electron density, leading to slower reaction kinetics and lower yields (30–50% in quinoxaline synthesis). Poor solubility further complicates purification . 4-Chlorobenzene-1,2-diamine: Chloro substituents balance electronic effects, enabling moderate yields (55–75%) in reactions with isatin derivatives .

Biological Activity

1-N-ethyl-4-methylbenzene-1,2-diamine (C9H14N2) is an organic compound characterized by the presence of both ethyl and methyl groups attached to nitrogen atoms in a benzene ring with two amine substituents. Its molecular weight is 150.22 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and pharmaceuticals.

This compound exhibits several notable chemical behaviors:

- Oxidation : It can be oxidized to form quinones or nitroso derivatives, which may exhibit different biological activities.

- Reduction : Further reduction can yield more saturated amines.

- Substitution : The compound can undergo electrophilic aromatic substitution, directing incoming electrophiles to ortho and para positions due to the influence of the amine groups.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions |

| Reduction | Hydrogen gas with palladium catalyst, lithium aluminum hydride | Varied conditions |

| Substitution | Halogenation using bromine or chlorination | Presence of Lewis acid catalyst |

The biological activity of this compound is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The amine groups facilitate hydrogen bonding and ionic interactions with active sites, potentially leading to the inhibition or activation of biological pathways. Additionally, its aromatic structure allows for π-π interactions that can influence its activity in biological systems.

Biological Applications

Research has indicated several potential applications for this compound:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, although specific targets have yet to be fully elucidated.

- Drug Development : Its structural properties make it a candidate for the synthesis of pharmaceuticals, particularly those requiring amine functionalities.

- Organic Synthesis : It serves as an intermediate in the production of dyes, pigments, and other organic compounds .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N,N-Dimethylbenzene-1,2-diamine | Contains two methyl groups attached to nitrogen atoms | Lacks ethyl group; potential differences in reactivity |

| N-Ethyl-N-propylbenzene-1,2-diamine | Contains ethyl and propyl groups | May exhibit different solubility and stability |

Q & A

Basic Research Questions

Q. What are the synthetic methodologies for 1-N-ethyl-4-methylbenzene-1,2-diamine, and how can its purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including alkylation and aromatic substitution. For example, N1-ethyl-4-methoxybenzene-1,2-diamine (a structurally similar compound) is synthesized via sequential alkylation of 1,2-diaminobenzene derivatives using ethylating agents like ethyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) . To replace the methoxy group with a methyl group, Friedel-Crafts alkylation or directed ortho-methylation using methyl halides and Lewis acids (e.g., AlCl₃) may be employed. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity can be verified by HPLC (>98%) and elemental analysis .

Q. How is the molecular structure of this compound characterized?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves bond lengths, angles, and spatial arrangement. For example, related diamine derivatives (e.g., 4-nitrobenzene-1,2-diamine) show planar aromatic rings with intramolecular hydrogen bonding .

- Spectroscopy :

- IR : NH₂ stretching bands (~3350–3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine groups .

- ¹H/¹³C NMR : Ethyl group protons appear as a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~3.3 ppm, CH₂), while aromatic protons exhibit splitting patterns dependent on substitution .

Q. What are the key physicochemical properties of this compound?

- Answer : Based on analogs like N1-ethyl-4-methoxybenzene-1,2-diamine:

- Appearance : White to off-white crystalline solid .

- Solubility : Moderate solubility in polar solvents (water, ethanol) due to amine groups; improved solubility in DMSO or DMF .

- Stability : Air-sensitive (oxidizes in air); store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can this compound be utilized in polymer chemistry?

- Methodology : The compound serves as a monomer for polyimides or polyamides. For instance, 4-chloro-3-methylbenzene-1,2-diamine derivatives form thermally stable polyimides (Tg > 250°C) via condensation with dianhydrides (e.g., pyromellitic dianhydride) in NMP at 180°C . Adjusting substituents (ethyl vs. methyl) modulates polymer solubility and mechanical properties.

Q. What catalytic applications exist for metal complexes derived from this diamine?

- Methodology : The diamine acts as a ligand for transition metals (e.g., Pd, Zn) in catalysis. For example:

- Palladium complexes : Synthesized by reacting the diamine with PdCl₂ in ethanol; these catalyze cross-coupling reactions (Suzuki-Miyaura) with yields >85% under mild conditions (H₂O, 1 atm H₂) .

- Antimicrobial activity : Hg(II) or Zn(II) complexes of similar diamines show efficacy against E. coli and S. aureus (MIC: 8–32 µg/mL) .

Q. How can contradictory spectral or crystallographic data be resolved during characterization?

- Methodology :

- Data validation : Cross-check NMR/IR results with computational tools (e.g., DFT simulations for expected vibrational modes).

- Crystallographic refinement : Use SHELXL for high-resolution data to address disorder or twinning . For example, conflicting NH₂ group positions in XRD data may arise from dynamic disorder, resolved via temperature-dependent studies .

Q. What strategies mitigate challenges in synthesizing derivatives with electron-withdrawing groups?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.